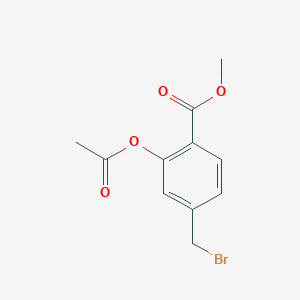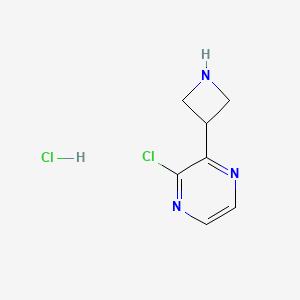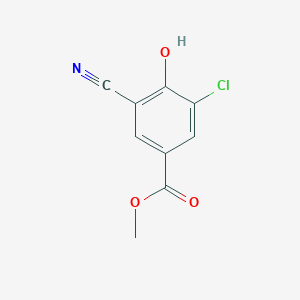
4-(2-Chloroethyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroethyl)thiomorpholine is a heterocyclic organic compound with the molecular formula C6H12ClNS. It belongs to the class of thiomorpholines, which are sulfur-containing analogs of morpholines. This compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the thiomorpholine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the thiomorpholine nitrogen, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Chloroethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 1,1-dioxide.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.
Major Products Formed
Oxidation: this compound 1,1-dioxide.
Reduction: 4-(2-ethyl)thiomorpholine.
Substitution: Various substituted thiomorpholines depending on the nucleophile used.
科学的研究の応用
4-(2-Chloroethyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-(2-Chloroethyl)thiomorpholine involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, potentially leading to cytotoxic effects. This property is being explored for its potential use in cancer therapy.
類似化合物との比較
Similar Compounds
4-(2-Bromoethyl)thiomorpholine: Similar structure but with a bromoethyl group instead of a chloroethyl group.
4-(2-Hydroxyethyl)thiomorpholine: Contains a hydroxyethyl group instead of a chloroethyl group.
4-(2-Methoxyethyl)thiomorpholine: Contains a methoxyethyl group instead of a chloroethyl group.
Uniqueness
4-(2-Chloroethyl)thiomorpholine is unique due to its chloroethyl group, which imparts distinct reactivity and potential biological activity. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its bromo and hydroxy analogs.
特性
CAS番号 |
63906-73-0 |
|---|---|
分子式 |
C6H12ClNS |
分子量 |
165.69 g/mol |
IUPAC名 |
4-(2-chloroethyl)thiomorpholine |
InChI |
InChI=1S/C6H12ClNS/c7-1-2-8-3-5-9-6-4-8/h1-6H2 |
InChIキー |
FZAWPBDFRQGFGZ-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8803407.png)





